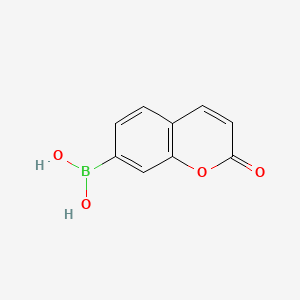
(2-Oxochromen-7-YL)boronic acid
Vue d'ensemble
Description
“(2-Oxochromen-7-YL)boronic acid”, also known as Coumarin boronic acid (CBA), is a fluorescent probe that can be used to detect peroxynitrite, hypochlorous acid, and hydrogen peroxide . It has the molecular formula C9H7BO4 .
Synthesis Analysis
While specific synthesis methods for “(2-Oxochromen-7-YL)boronic acid” were not found in the search results, boronic acids are generally synthesized through reactions involving phenols and pentafluorophenylboronic acid .Molecular Structure Analysis
The InChI code for “(2-Oxochromen-7-YL)boronic acid” is 1S/C9H7BO4/c11-9-4-2-6-1-3-7(10(12)13)5-8(6)14-9/h1-5,12-13H . This compound has a molecular weight of 189.96 .Physical And Chemical Properties Analysis
“(2-Oxochromen-7-YL)boronic acid” is a solid at room temperature . The compound should be stored in a freezer .Applications De Recherche Scientifique
Sensing Applications
Boronic acids, including (2-Oxochromen-7-YL)boronic acid, are increasingly utilized in diverse areas of research due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . This leads to their utility in various sensing applications, which can be homogeneous assays or heterogeneous detection .
Biological Labelling
The key interaction of boronic acids with diols allows their utilization in various areas ranging from biological labelling . This includes the interaction of boronic acids with proteins, their manipulation, and cell labelling .
Protein Manipulation and Modification
Boronic acids have shown growth in the area of protein manipulation . They have been used for the manipulation of proteins and their labelling .
Separation Technologies
Boronic acids have been used in separation technologies . They have been used for electrophoresis of glycated molecules .
Development of Therapeutics
Boronic acids have been used in the development of therapeutics . They have been employed as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
Fluorescent Probe
(2-Oxochromen-7-YL)boronic acid, also known as Coumarin boronic acid (CBA), is a fluorescent probe useful for the detection of peroxynitrite, hypochlorous acid, and hydrogen peroxide .
Safety and Hazards
Orientations Futures
Boronic acids, including “(2-Oxochromen-7-YL)boronic acid”, have potential for numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . Their interactions with diols and strong Lewis bases make them useful in sensing applications, and their biocompatibility allows for exploration of novel chemistries .
Mécanisme D'action
Target of Action
The primary target of (2-Oxochromen-7-YL)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The (2-Oxochromen-7-YL)boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of a new palladium-carbon bond .
Biochemical Pathways
The primary biochemical pathway affected by (2-Oxochromen-7-YL)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction involves chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It is known that boronic acids are relatively stable, readily prepared, and generally environmentally benign . These properties suggest that (2-Oxochromen-7-YL)boronic acid may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of (2-Oxochromen-7-YL)boronic acid is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is mild and functional group tolerant, making it a valuable tool in organic synthesis .
Action Environment
The action of (2-Oxochromen-7-YL)boronic acid can be influenced by various environmental factors. For instance, boronic acids are sensitive to hydrolysis under mild acidic or basic conditions . Additionally, the cost of boronic acids could be mitigated by recovering and recycling this reagent . Furthermore, the compound should be stored at -20°C for optimal stability .
Propriétés
IUPAC Name |
(2-oxochromen-7-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BO4/c11-9-4-2-6-1-3-7(10(12)13)5-8(6)14-9/h1-5,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZVCJQIBNTECF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=CC(=O)O2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






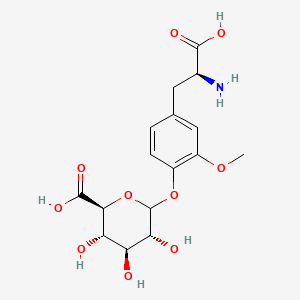
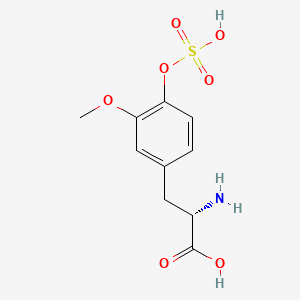
![(R)-N-[(5-Cyano-2-aminophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide](/img/structure/B566107.png)
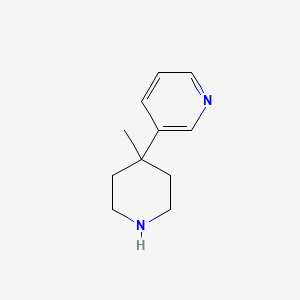
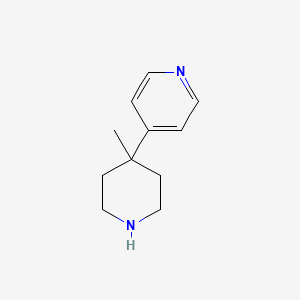
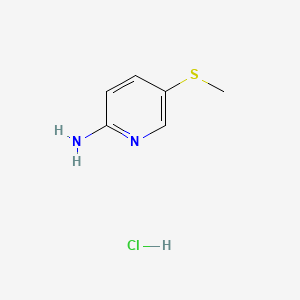
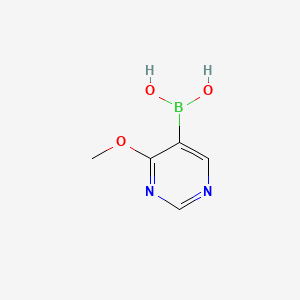
![Sodium;[methyl-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)amino]methanesulfonate](/img/structure/B566115.png)
![(1S,3As,3bS,5aR,9aR,9bS,11aS)-N-methoxy-N,9a,11a-trimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B566117.png)

